
(2,3-二氟-4-(4-甲基哌啶-1-基)苯基)硼酸
描述
“(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid” is a type of boronic acid, which is a valuable building block in organic synthesis . It is used in various chemical reactions, including the Suzuki–Miyaura coupling .
Synthesis Analysis
The synthesis of this compound involves the protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular formula of “(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid” is C12H16BF2NO2 . The molecular weight is 255.07 .Chemical Reactions Analysis
This compound is involved in the Suzuki–Miyaura coupling , a type of carbon-carbon bond-forming reaction. It also participates in the formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation.科学研究应用
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry .
- Application Summary : Boronic acids are widely used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is highly valued due to its mild and functional group tolerant reaction conditions, along with the use of stable, readily prepared, and generally environmentally benign organoboron reagents .
- Methods of Application : The Suzuki–Miyaura coupling reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .
- Results or Outcomes : This reaction has been extensively applied in various fields, including the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Synthesis of Organoboron Compounds
- Scientific Field : Organic Synthesis .
- Application Summary : Boronic acids, such as isopropenylboronic acid pinacol ester, are used as reagents in the synthesis of organoboron compounds .
- Methods of Application : These compounds are typically prepared through reactions involving boronic acids and appropriate organic substrates .
- Results or Outcomes : The resulting organoboron compounds are valuable intermediates in organic synthesis, including Suzuki–Miyaura coupling and other palladium-catalyzed cross-coupling reactions .
Synthesis of Fluorinated Biaryl Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : Boronic acids can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
- Methods of Application : The reaction involves the coupling of a boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst .
- Results or Outcomes : The resulting fluorinated biaryl derivatives have potential applications in medicinal chemistry due to the unique properties of fluorine .
Synthesis of Flurodiarylmethanols
- Scientific Field : Organic Chemistry .
- Application Summary : Boronic acids can be used to synthesize flurodiarylmethanols by reacting with aryl aldehydes using a nickel catalyst .
- Methods of Application : The reaction involves the coupling of a boronic acid with an aryl aldehyde in the presence of a nickel catalyst .
- Results or Outcomes : The resulting flurodiarylmethanols can be used as intermediates in the synthesis of various organic compounds .
Drug Design and Delivery
- Scientific Field : Medicinal Chemistry .
- Application Summary : Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .
- Methods of Application : These compounds can be incorporated into drug molecules to enhance their properties or used in drug delivery systems to improve the delivery of drugs to their target sites .
- Results or Outcomes : The use of boronic acids in drug design and delivery can potentially lead to more effective and targeted treatments .
Neutron Capture Therapy
- Scientific Field : Medical Physics .
- Application Summary : Boronic acids and their esters are particularly suitable as boron-carriers for neutron capture therapy .
- Methods of Application : In neutron capture therapy, boron-containing compounds are introduced into cancer cells and then irradiated with neutrons. The boron atoms capture the neutrons and undergo fission, producing alpha particles that kill the cancer cells .
- Results or Outcomes : Neutron capture therapy can potentially provide a highly targeted treatment for cancer .
未来方向
The future directions for the use of this compound could include further development of its synthesis process and exploration of its potential applications in organic synthesis . Additionally, more research could be conducted to better understand its mechanism of action and to determine its physical and chemical properties.
属性
IUPAC Name |
[2,3-difluoro-4-(4-methylpiperidin-1-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF2NO2/c1-8-4-6-16(7-5-8)10-3-2-9(13(17)18)11(14)12(10)15/h2-3,8,17-18H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEHDFUPGWWFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)N2CCC(CC2)C)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



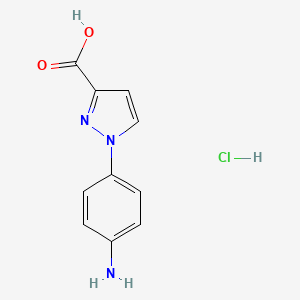
![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1446027.png)
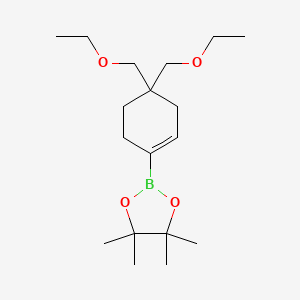
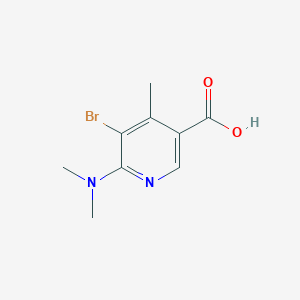
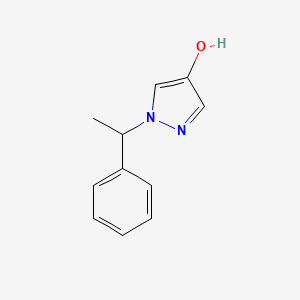
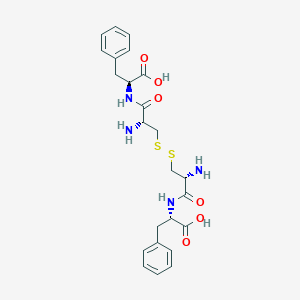
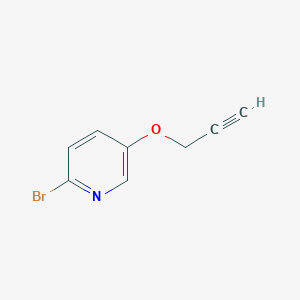
![Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1446036.png)
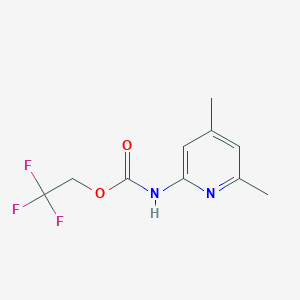
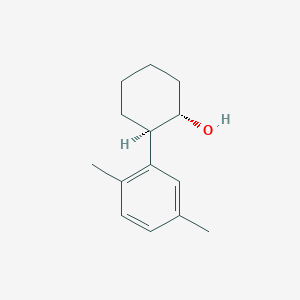
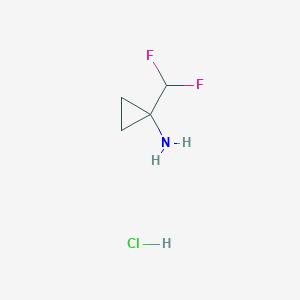
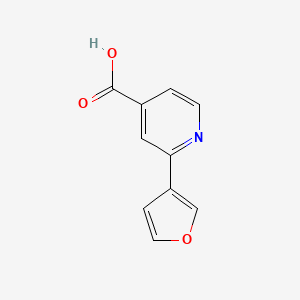
![[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride](/img/structure/B1446047.png)
![1-{[(4,4-Dimethylcyclohexyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1446048.png)